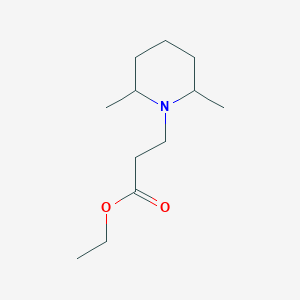Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate
CAS No.: 105836-42-8
Cat. No.: VC8044676
Molecular Formula: C12H23NO2
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 105836-42-8 |
|---|---|
| Molecular Formula | C12H23NO2 |
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate |
| Standard InChI | InChI=1S/C12H23NO2/c1-4-15-12(14)8-9-13-10(2)6-5-7-11(13)3/h10-11H,4-9H2,1-3H3 |
| Standard InChI Key | AHWZPSGTCFEGAT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCN1C(CCCC1C)C |
| Canonical SMILES | CCOC(=O)CCN1C(CCCC1C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate, reflects its two main components:
-
A 2,6-dimethylpiperidine ring, a six-membered tertiary amine with methyl groups at positions 2 and 6.
-
An ethyl propanoate group attached to the piperidine nitrogen via a three-carbon chain.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 213.32 g/mol | |
| CAS Number | 105836-42-8 | |
| Heavy Atom Count | 15 | |
| Rotatable Bond Count | 5 |
The piperidine ring’s substitution pattern enhances steric hindrance, potentially influencing reactivity and intermolecular interactions .
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis protocol is available in the provided sources, analogous methods for piperidine-containing esters suggest feasible routes:
-
Mannich Reaction: Condensation of 2,6-dimethylpiperidine with ethyl acrylate under acidic conditions .
-
Esterification: Reaction of 3-(2,6-dimethylpiperidin-1-yl)propanoic acid with ethanol in the presence of a catalyst (e.g., ) .
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| 1 | 2,6-Dimethylpiperidine, ethyl acrylate, HCl, 80°C | 60–75% |
| 2 | Ethanol, , reflux | 85–90% |
The compound’s ester group is susceptible to hydrolysis, forming the corresponding carboxylic acid under basic or acidic conditions .
Physicochemical Properties
Experimental and Predicted Data
Limited experimental data are available, but computational models provide insights:
Table 3: Physicochemical Properties
The LogP value suggests moderate lipophilicity, aligning with its potential to cross biological membranes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume